(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a cyano group, a furan ring, and a naphthalene moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-methylfuran-2-carbaldehyde, naphthalen-1-amine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 5-methylfuran-2-carbaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile.
Amidation Reaction: The second step involves the reaction of (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile with naphthalen-1-amine in the presence of a catalyst such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is unique due to the presence of the naphthalene moiety, which can impart different chemical and biological properties compared to similar compounds with different aromatic groups.
Properties
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-9-10-16(23-13)11-15(12-20)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-11H,1H3,(H,21,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDKIIGBKMVOSA-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.